Cas no 13458-33-8 (2-(2-methyl-1,3-thiazol-4-yl)acetonitrile)

2-(2-Methyl-1,3-thiazol-4-yl)acetonitrile is a versatile organic compound featuring a thiazole core with a nitrile-functionalized side chain. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The presence of both the thiazole ring and the reactive nitrile group allows for further functionalization, enabling applications in the development of bioactive molecules. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The compound is typically handled under controlled environments due to its reactivity, ensuring optimal performance in specialized chemical processes.
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile structure
13458-33-8 structure
商品名:2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
CAS番号:13458-33-8
MF:C6H6N2S
メガワット:138.19024
CID:140896
PubChem ID:2320580

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-(2-Methylthiazol-4-yl)acetonitrile
    • (2-methyl-1,3-thiazol-4-yl)acetonitrile
    • 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
    • 4-Thiazoleacetonitrile,2-methyl-
    • (2-methyl-4-thiazolyl)acetonitrile
    • (2-Methyl-thiazol-4-yl)-acetonitril
    • (2-methyl-thiazol-4-yl)-acetonitrile
    • 2-Methyl-4-thiazoleacetonitrile
    • 2-Methyl-4-thiazolylacetonitrile
    • 4-cyanomethyl-2-methyl thiazole
    • AC1M52KT
    • AC1Q2OWO
    • CTK4B9285
    • Enamine_001161
    • SureCN6180813
    • EN300-14477
    • HMS1397E17
    • AKOS002662838
    • 13458-33-8
    • F2145-0992
    • DTXSID00368071
    • RAPXHYYGOAFSEN-UHFFFAOYSA-N
    • SCHEMBL6180813
    • G33611
    • インチ: InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3
    • InChIKey: RAPXHYYGOAFSEN-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC(=CS1)CC#N

計算された属性

  • せいみつぶんしりょう: 138.02528
  • どういたいしつりょう: 138.02516937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • PSA: 36.68

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM494784-1g
2-(2-Methylthiazol-4-yl)acetonitrile
13458-33-8 95%
1g
$455 2022-09-29
Life Chemicals
F2145-0992-0.25g
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
13458-33-8 95%
0.25g
$78.0 2023-09-06
Life Chemicals
F2145-0992-5g
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
13458-33-8 95%
5g
$610.0 2023-09-06
Life Chemicals
F2145-0992-10g
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
13458-33-8 95%
10g
$880.0 2023-09-06
Life Chemicals
F2145-0992-2.5g
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
13458-33-8 95%
2.5g
$408.0 2023-09-06
Chemenu
CM494784-100mg
2-(2-Methylthiazol-4-yl)acetonitrile
13458-33-8 95%
100mg
$161 2022-09-29
Enamine
EN300-14477-0.1g
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
13458-33-8 95%
0.1g
$66.0 2023-04-28
TRC
B101185-25mg
2-(2-methylthiazol-4-yl)acetonitrile
13458-33-8
25mg
$ 50.00 2022-06-07
1PlusChem
1P009XSN-100mg
(2-METHYL-1,3-THIAZOL-4-YL)ACETONITRILE
13458-33-8 95%
100mg
$140.00 2023-12-22
1PlusChem
1P009XSN-500mg
(2-METHYL-1,3-THIAZOL-4-YL)ACETONITRILE
13458-33-8 95%
500mg
$270.00 2023-12-22

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile 関連文献

2-(2-methyl-1,3-thiazol-4-yl)acetonitrileに関する追加情報

Professional Introduction to 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile (CAS No. 13458-33-8)

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile, a compound with the chemical identifier CAS No. 13458-33-8, is a versatile intermediate in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a thiazole core substituted with a methyl group and an acetonitrile moiety, making it a valuable building block for synthesizing more complex molecules. The unique structural properties of this compound have garnered significant interest in recent years, particularly for its potential applications in drug discovery and material science.

The thiazole ring in 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile is a well-known pharmacophore, frequently incorporated into bioactive molecules due to its ability to interact with biological targets. Recent studies have highlighted the thiazole scaffold's role in developing antimicrobial, antiviral, and anti-inflammatory agents. The presence of the acetonitrile group enhances the compound's reactivity, allowing for further functionalization through nucleophilic addition and condensation reactions. These characteristics make it an indispensable tool for medicinal chemists seeking to design novel therapeutic entities.

In the realm of drug development, 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile has been explored as a precursor for synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, derivatives of this compound have shown promise in targeting Janus kinases (JAKs), a family of enzymes implicated in various autoimmune disorders. The methyl-substituted thiazole moiety is particularly noteworthy, as it can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity.

Recent advancements in computational chemistry have further illuminated the potential of CAS No. 13458-33-8 in rational drug design. Molecular docking studies indicate that the compound can effectively interact with protein pockets involved in disease pathways. This has led to the development of high-throughput screening assays to identify promising analogs for further optimization. The acetonitrile group serves as a handle for introducing additional functional groups via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of diverse molecular libraries.

The agrochemical industry has also recognized the significance of 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile. Its structural motifs are reminiscent of well-established herbicides and fungicides, suggesting potential applications in crop protection. Researchers have synthesized various derivatives and evaluated their efficacy against plant pathogens. The thiazole core's stability under environmental conditions makes it an attractive candidate for developing sustainable agricultural solutions.

In conclusion, 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity profile position it as a cornerstone intermediate in pharmaceutical synthesis. As research continues to uncover new applications and methodologies for this molecule, its importance is likely to grow even further. The intersection of traditional organic chemistry with cutting-edge computational techniques ensures that compounds like CAS No. 13458-33-8 will remain at the forefront of innovation.

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